molecular formula C7H3ClF5NO B1484803 2-Chloro-3-(difluoromethoxy)-5-(trifluoromethyl)pyridine CAS No. 1807264-03-4

2-Chloro-3-(difluoromethoxy)-5-(trifluoromethyl)pyridine

Cat. No.: B1484803
CAS No.: 1807264-03-4
M. Wt: 247.55 g/mol
InChI Key: UNXHVSBNMGWVNX-UHFFFAOYSA-N
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Description

2-Chloro-3-(difluoromethoxy)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H3ClF5NO and its molecular weight is 247.55 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-3-(difluoromethoxy)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF5NO/c8-5-4(15-6(9)10)1-3(2-14-5)7(11,12)13/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXHVSBNMGWVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1OC(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-3-(difluoromethoxy)-5-(trifluoromethyl)pyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H3_3ClF5_5NO, with a molecular weight of 247.55 g/mol. Its structure includes a pyridine ring substituted with chlorine, difluoromethoxy, and trifluoromethyl groups, contributing to its unique chemical properties.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyridine derivatives against bacterial strains and reported that certain substitutions enhance antibacterial efficacy. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 1.56 to 6.25 µg/mL against tested bacterial strains .

Antiprotozoal Activity

The compound has also shown promising antiprotozoal activity. In vitro studies demonstrated that related compounds displayed potent effects against trypomastigotes of Trypanosoma cruzi with IC50_{50} values as low as 0.37 µM, significantly outperforming standard treatments like benznidazole .

Antitumor Activity

In cancer research, pyridine derivatives have been assessed for their antiproliferative effects. A notable study indicated that certain derivatives exhibited IC50_{50} values against various cancer cell lines, such as MGC803 and HeLa cells, with values lower than those of established chemotherapeutics like 5-fluorouracil . This suggests potential applications in cancer therapy.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with commercially available pyridine derivatives.
  • Chlorination : Chlorination reactions introduce the chlorine atom into the pyridine ring.
  • Fluorination : Subsequent reactions incorporate difluoromethoxy and trifluoromethyl groups.
  • Purification : The final product is purified using techniques such as liquid chromatography to ensure high yield and purity.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on Antimicrobial Efficacy : A comparative study on various pyridine derivatives showed that those with trifluoromethyl substitutions had enhanced antibacterial properties compared to their non-fluorinated counterparts.
  • Antiprotozoal Assessment : Another study focused on the antiprotozoal effects of fluorinated pyridines against T. cruzi, demonstrating superior activity over traditional treatments.

Data Summary

Biological ActivityMIC/IC50_{50} ValuesReference
Antibacterial1.56 - 6.25 µg/mL
Antiprotozoal0.37 µM
Antitumor<10 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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